molecular formula C17H16N2O2 B3923795 N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide

N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide

Cat. No.: B3923795
M. Wt: 280.32 g/mol
InChI Key: MSQJSBFHUBJZLV-UHFFFAOYSA-N
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Description

N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by an isoindoline nucleus, which is a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring

Properties

IUPAC Name

N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(20)18-16-14-9-5-6-10-15(14)17(21)19(16)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQJSBFHUBJZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method involves using isopropanol (IPA) and water as solvents at reflux conditions, with SiO2-tpy-Nb as a catalyst. This method yields the final product with moderate to excellent yields (41–93%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetic acid, while reduction may produce N-(2-benzyl-3-hydroxy-1H-isoindol-1-yl)acetamide.

Scientific Research Applications

N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The presence of an acidic proton at the 2-position of the imide nitrogen allows for reactions such as aminomethylation. This compound can inhibit the proliferation of certain cancer cell lines by interfering with cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-oxo-1-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetamide
  • N-(2-benzyl-3-hydroxy-1H-isoindol-1-yl)acetamide
  • N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetic acid

Uniqueness

N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide is unique due to its specific substitution pattern and the presence of both benzyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide
Reactant of Route 2
N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide

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